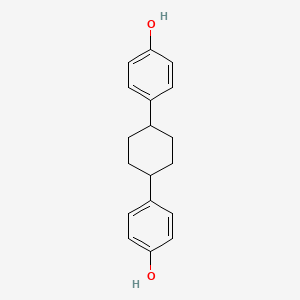

4,4-cyclohexylidene bisphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,4-Cyclohexylidene bisphenol is typically synthesized through the condensation reaction of cyclohexanone with phenol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the bisphenol compound . The general reaction scheme is as follows:

Cyclohexanone+2PhenolH2SO44,4-Cyclohexylidene bisphenol+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and distillation .

Análisis De Reacciones Químicas

Polymerization with Oxalyl Chloride

Bisphenol Z undergoes polycondensation with oxalyl chloride to form poly(4,4'-cyclohexylidene bisphenol oxalate) , a polymer with DNA extraction capabilities.

Reaction Protocol

-

Reactants : Bisphenol Z (0.04 mol), oxalyl chloride (0.04 mol) .

-

Conditions :

-

Workup : Precipitation in methanol yields a white polymer powder (48% yield) .

Structural Confirmation

The polymer’s insolubility in common solvents (THF, acetone, methanol) and solubility in chloroform confirm its cross-linked structure .

DNA Binding Mechanism

While not a direct chemical reaction, the polymer’s interaction with DNA involves:

-

π-π stacking between aromatic rings of the polymer and DNA bases.

-

Hydrogen bonding between polymer oxalate groups and DNA amine groups .

-

Enhanced adsorption in GuHCl/EtOH buffer due to chaotropic effects disrupting water-DNA interactions .

Comparative Analysis of Key Reactions

| Reaction Type | Reactants/Conditions | Yield/Outcome |

|---|---|---|

| Monomer Synthesis | Phenol + cyclohexanone, zeolite beta | High conversion |

| Polymer Synthesis | Bisphenol Z + oxalyl chloride, pyridine | 48% yield |

Critical Reaction Parameters

Aplicaciones Científicas De Investigación

4,4-Cyclohexylidene bisphenol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4,4-cyclohexylidene bisphenol involves its interaction with molecular targets such as estrogen receptors. It can bind to these receptors and modulate their activity, influencing various biological pathways. The compound’s structural similarity to bisphenol A allows it to mimic estrogenic activity, which is the basis for its use in biological and medical research .

Comparación Con Compuestos Similares

Similar Compounds

Bisphenol A (BPA): C15H16O2

Bisphenol F (BPF): C13H12O2

Bisphenol S (BPS): C12H10O4S

Bisphenol AF (BPAF): C15H10F6O2

Uniqueness

4,4-Cyclohexylidene bisphenol is unique due to its cyclohexylidene group, which imparts different physical and chemical properties compared to other bisphenols. For instance, it has a higher melting point and different solubility characteristics, making it suitable for specific industrial applications where other bisphenols may not be as effective .

Propiedades

Fórmula molecular |

C18H20O2 |

|---|---|

Peso molecular |

268.3 g/mol |

Nombre IUPAC |

4-[4-(4-hydroxyphenyl)cyclohexyl]phenol |

InChI |

InChI=1S/C18H20O2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h5-14,19-20H,1-4H2 |

Clave InChI |

WZCQOMUGRAWORP-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CCC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.